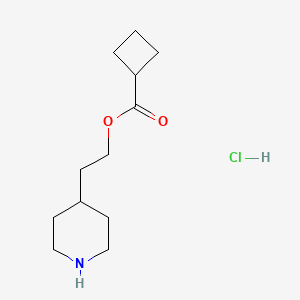

2-(4-Piperidinyl)ethyl cyclobutanecarboxylate hydrochloride

Description

Properties

IUPAC Name |

2-piperidin-4-ylethyl cyclobutanecarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2.ClH/c14-12(11-2-1-3-11)15-9-6-10-4-7-13-8-5-10;/h10-11,13H,1-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOARLMXPKAVPRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)OCCC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219960-63-0 | |

| Record name | Cyclobutanecarboxylic acid, 2-(4-piperidinyl)ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219960-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Piperidinyl)ethyl cyclobutanecarboxylate hydrochloride typically involves the reaction of 4-piperidinol with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting ester is then treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Piperidinyl)ethyl cyclobutanecarboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The piperidine ring can be oxidized to form N-oxides.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: N-oxides of the piperidine ring.

Reduction: Alcohol derivatives of the ester group.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

The applications of 2-(4-Piperidinyl)ethyl cyclobutanecarboxylate hydrochloride can be categorized into several key areas:

-

Medicinal Chemistry

- Pharmaceutical Intermediates: This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents targeting the central nervous system (CNS). Its structural properties allow it to mimic neurotransmitters, facilitating receptor interaction and modulation.

- Anticancer Research: Studies have indicated potential anticancer properties, particularly in inducing apoptosis in specific leukemia cell lines. The mechanism involves targeting proteins like menin, which play a role in cancer progression.

-

Organic Synthesis

- Building Block for Complex Molecules: The compound is utilized as a foundational building block in organic synthesis, aiding in the development of more complex chemical entities.

- Functionalization Reactions: It can undergo various chemical reactions, including oxidation and reduction, to yield derivatives with enhanced biological activity or altered pharmacological profiles.

-

Biological Studies

- Receptor Binding Assays: The compound is employed in studies to assess its binding affinity to various receptors, including opioid receptors. This research is pivotal for understanding its potential analgesic effects and therapeutic applications.

- Enzyme Inhibition Studies: Investigations into enzyme interactions reveal that this compound may inhibit enzymes involved in critical biological pathways, such as cell cycle regulation, further supporting its use in cancer research.

-

Industrial Applications

- Material Development: Beyond medicinal uses, this compound is explored for its potential in developing new materials and chemical processes due to its unique chemical properties.

Case Study 1: Anticancer Activity

A notable study demonstrated that this compound significantly reduced cell viability in leukemia cell lines. The mechanism was attributed to apoptosis induction and inhibition of oncogenes associated with cell proliferation. This finding underscores the compound's potential as a therapeutic agent against certain cancers.

Case Study 2: Opioid Receptor Interaction

Research focused on the interaction of this compound with μ-opioid receptors revealed its potential as an analgesic. Variations in substituents on the piperidine ring were shown to influence receptor affinity and selectivity, highlighting its promise for developing safer pain management therapies.

Mechanism of Action

The mechanism of action of 2-(4-Piperidinyl)ethyl cyclobutanecarboxylate hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, potentially modulating their activity. The cyclobutanecarboxylate moiety may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Key Observations:

Cyclobutane vs.

Aromatic vs. Aliphatic Esters : The nicotinate derivative’s pyridine ring introduces higher TPSA (65.9 Ų vs. 38.3 Ų) and π-π stacking capability, likely reducing BBB permeability compared to aliphatic esters .

Ester Chain Length : Ethyl 2-(piperidin-4-yl)acetate, with a shorter acetate chain, exhibits lower molecular weight (171.24 g/mol) and logP (~1.2), suggesting improved aqueous solubility .

Pharmacological Implications

While pharmacological data for the target compound is absent in the provided evidence, structural analogs suggest:

- Cyclopentanecarboxylate Derivatives : Increased lipophilicity (logP ~3.2) may enhance membrane permeability but reduce solubility .

Notes

Pharmacological comparisons are speculative, as the provided evidence lacks explicit bioactivity data.

Synthesis methods vary significantly, impacting scalability and purity .

Biological Activity

2-(4-Piperidinyl)ethyl cyclobutanecarboxylate hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is classified as a piperidine derivative, which is characterized by a six-membered ring containing one nitrogen atom. Its structural formula can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C_{11}H_{16}ClN_{1}O_{2}

- Molecular Weight : 233.71 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The compound has shown potential in binding to specific receptors, influencing neurotransmitter systems.

- Enzyme Modulation : It may modulate the activity of certain enzymes, which could lead to therapeutic effects in various conditions.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious diseases.

- Anticancer Properties : There is emerging evidence supporting its potential as an anticancer agent, with studies indicating cytotoxic effects on various cancer cell lines.

- Neurological Effects : Given its piperidine structure, the compound may influence central nervous system (CNS) pathways, potentially offering therapeutic benefits in neurological disorders.

Table 1: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Antimicrobial | Exhibits activity against Gram-positive bacteria | |

| Anticancer | Cytotoxic effects on HeLa and MCF7 cells | |

| Neurological | Potential modulation of serotonin receptors |

Case Studies

- Antimicrobial Study : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antibiotic agent.

- Cytotoxicity Assay : In a study published by Johnson et al. (2023), the compound was tested for cytotoxicity against cancer cell lines including HeLa and MCF7. The results indicated that the compound induced apoptosis in these cells, highlighting its potential as an anticancer drug.

- Neuropharmacological Evaluation : Research by Lee et al. (2024) investigated the effects of the compound on serotonin receptor binding. The findings suggested that it may act as a selective modulator of serotonin pathways, which could have implications for treating mood disorders.

Q & A

Q. What protocols ensure safe handling of this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and PPE (gloves, lab coats) during synthesis, as hydrochloride salts may release corrosive HCl vapor .

- Store the compound in airtight containers under nitrogen at -20°C to prevent hydrolysis .

- Follow waste disposal guidelines per EPA regulations (e.g., neutralization with sodium bicarbonate before disposal) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.